3-[[2-(4-Formylphenoxy)acetyl]amino]-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
3-[[2-(4-Formylphenoxy)acetyl]amino]-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound with a complex structure. It belongs to the class of indole derivatives, which have shown diverse biological activities and clinical applications . The compound’s molecular formula is C22H18N2O4.
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is through the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. These are obtained from α-bromoketones and 2-aminopyridines under different reaction conditions. Notably, N-(pyridin-2-yl)amides are formed via C–C bond cleavage promoted by I2 and TBHP in toluene, while 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination. The versatility of 3-bromoimidazopyridines allows for further transformations .
Molecular Structure Analysis
The molecular structure of 3-[[2-(4-Formylphenoxy)acetyl]amino]-N-(pyridin-2-ylmethyl)benzamide consists of an indole nucleus, which is an important heterocyclic system. The indole scaffold provides the skeleton for various biologically active pharmacophores. The compound’s aromatic nature arises from its benzenoid nucleus and 10 π-electrons. Physically, it is crystalline and colorless with a specific odor .
Chemical Reactions Analysis
The compound’s chemical reactivity is influenced by its indole moiety. Electrophilic substitution readily occurs due to the excess π-electrons delocalization. Researchers have explored various synthetic methods to modify the indole scaffold for different pharmacological activities .
properties
IUPAC Name |
3-[[2-(4-formylphenoxy)acetyl]amino]-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-14-16-7-9-20(10-8-16)29-15-21(27)25-18-6-3-4-17(12-18)22(28)24-13-19-5-1-2-11-23-19/h1-12,14H,13,15H2,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJXEAMSZYTYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-formylphenoxy)acetamido]-N-[(pyridin-2-yl)methyl]benzamide |
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